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Compound of Interest

Compound Name: Allyl cyclohexyloxyacetate

Cat. No.: B1266723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties of Allyl cyclohexyloxyacetate.

While specific computational studies on this molecule are not readily available in published

literature, this document outlines the established theoretical framework and methodologies that

would be employed for such an investigation. The principles and protocols described herein are

grounded in the broader field of computational chemistry and its application to organic

molecules.

Introduction to Quantum Chemical Calculations in
Molecular Analysis
Quantum chemistry provides a powerful theoretical framework for understanding the electronic

structure and properties of molecules.[1][2] By solving the Schrödinger equation or its

approximations, we can compute a wide range of molecular attributes that are often difficult or

impossible to measure experimentally. For a molecule like Allyl cyclohexyloxyacetate, which

is utilized as a fragrance ingredient, these calculations can offer profound insights into its

conformational preferences, spectroscopic signatures, reactivity, and potential interactions with

biological receptors.[3][4]

Computational methods, particularly Density Functional Theory (DFT), have become

indispensable tools in modern chemical research, offering a balance between accuracy and
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computational cost.[2][5] They can be used to predict properties such as optimized molecular

geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-

LUMO gap, molecular electrostatic potential), and thermochemical data.[2][5] This information

is invaluable for rational molecular design, understanding structure-activity relationships, and

interpreting experimental data.

Theoretical Methodology: A Workflow for Allyl
Cyclohexyloxyacetate
A typical workflow for the quantum chemical investigation of Allyl cyclohexyloxyacetate would

involve several key steps, from initial structure generation to detailed analysis of its electronic

properties.
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1. Molecular Structure Input
(Build or retrieve from database)
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(e.g., DFT B3LYP/6-311++G(d,p))

Initial guess
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(Confirm minimum energy, predict spectra)
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Re-optimize

4. Single Point Energy Calculation
(Higher level of theory for accuracy)

Verified minimum

5. Property Calculations
(HOMO-LUMO, MEP, NBO)

Refined wavefunction

6. Data Analysis & Visualization

Computed properties

Click to download full resolution via product page

Figure 1: A typical workflow for quantum chemical calculations.

2.1. Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of Allyl
cyclohexyloxyacetate. This is achieved through geometry optimization, an iterative process

that seeks to find the coordinates on the potential energy surface where the net forces on all

atoms are zero. A common and reliable method for this is DFT with a functional like B3LYP and
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a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy

and computational efficiency for organic molecules.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed

at the same level of theory. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the

optimized structure corresponds to a stable equilibrium geometry (a true energy minimum).

Prediction of Spectroscopic Data: The calculated frequencies and their corresponding

intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. This

is invaluable for interpreting and assigning peaks in experimentally obtained spectra.

2.3. Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated to understand

the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical

reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the

LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an

indicator of chemical stability.[6]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of

the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic)

and electron-poor (electrophilic) regions, which is critical for predicting non-covalent

interactions and sites of chemical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge

delocalization, hyperconjugative interactions, and the nature of chemical bonds within the

molecule.
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Predicted and Known Properties of Allyl
Cyclohexyloxyacetate
While specific computational data is not available, we can present the known physical

properties and illustrate the expected output of quantum chemical calculations in tabular

format.

Table 1: Known Physical and Chemical Properties of Allyl Cyclohexyloxyacetate

Property Value Source

Molecular Formula C₁₁H₁₈O₃ [7]

Molecular Weight 198.26 g/mol [7]

CAS Number 68901-15-5 [7]

Appearance Colorless to yellowish liquid [4]

Boiling Point 281 - 283 °C [4]

Refractive Index n20/D 1.460 - 1.464 [4]

Use Fragrance Ingredient [3][7]

Table 2: Illustrative Example of Calculated Geometrical Parameters (DFT/B3LYP/6-

311++G(d,p))

This table is a hypothetical representation of expected data.
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Parameter Bond/Angle Calculated Value

Bond Length C=O (ester) ~1.21 Å

C-O (ester) ~1.35 Å

C=C (allyl) ~1.33 Å

Bond Angle O=C-O (ester) ~124°

C-O-C (ether) ~117°

Dihedral Angle C-C-C=C (allyl) ~120°

Table 3: Illustrative Example of Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of expected data.

Property Calculated Value

HOMO Energy ~ -6.5 eV

LUMO Energy ~ 0.5 eV

HOMO-LUMO Gap (ΔE) ~ 7.0 eV

Dipole Moment ~ 2.5 Debye

Mulliken Atomic Charges C=O (Carbonyl Carbon): ~ +0.6e

C=O (Carbonyl Oxygen): ~ -0.5e

Experimental Protocols and Correlation
The true power of quantum chemical calculations lies in their synergy with experimental results.

The computed data can be used to validate and interpret experimental findings.

4.1. Synthesis of Allyl Cyclohexyloxyacetate

Several synthesis methods for Allyl cyclohexyloxyacetate have been reported. A common

approach involves a two-step process:
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Hydrogenation: Phenoxyacetic acid is hydrogenated to form cyclohexyloxyacetic acid. This

reaction is typically catalyzed by transition metals such as Nickel, Platinum, or Rhodium on a

support like alumina or activated carbon.[8]

Esterification: The resulting cyclohexyloxyacetic acid is then esterified with allyl alcohol in the

presence of an acidic catalyst to yield the final product, Allyl cyclohexyloxyacetate.[8]

Another reported method involves the O-H insertion reaction of ethyl diazoacetate with

cyclohexanol, followed by transesterification.[9]

Synthesis Pathway

Phenoxyacetic Acid

Cyclohexyloxyacetic Acid

 Hydrogenation 
 (Ni, Pt, Rh, or Ru catalyst) 

Allyl Cyclohexyloxyacetate

 Esterification 
 (Allyl Alcohol, Acid Catalyst) 

Click to download full resolution via product page

Figure 2: Synthesis pathway for Allyl cyclohexyloxyacetate.

4.2. Spectroscopic Characterization Protocol

To validate the computational results, experimental spectra would be acquired.

FTIR Spectroscopy Protocol:
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Sample Preparation: A small drop of pure Allyl cyclohexyloxyacetate is placed between

two potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The sample is placed in the spectrometer. The spectrum is typically

recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Analysis: The experimental spectrum is compared with the computationally predicted

vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g.,

~0.96 for B3LYP) to account for anharmonicity and method-specific deviations.

UV-Vis Spectroscopy Protocol:

Sample Preparation: A dilute solution of Allyl cyclohexyloxyacetate is prepared in a UV-

transparent solvent, such as ethanol or cyclohexane.

Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm,

using a dual-beam spectrophotometer with the pure solvent as a reference.

Analysis: The wavelength of maximum absorption (λ_max) is compared with the value

predicted from Time-Dependent DFT (TD-DFT) calculations, which compute the electronic

transition energies.

Computational Prediction Experimental Validation

Frequency Calculation FTIR SpectroscopyCompare Frequencies

TD-DFT Calculation UV-Vis SpectroscopyCompare λ_max

Validated Molecular
Structure & Properties

Click to download full resolution via product page

Figure 3: Correlation between computational and experimental data.

Conclusion
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Quantum chemical calculations offer a robust, predictive framework for the in-depth

characterization of Allyl cyclohexyloxyacetate. By employing methods like DFT, researchers

can obtain detailed insights into the molecule's structural, vibrational, and electronic properties.

This theoretical data, when correlated with experimental findings, provides a comprehensive

understanding of the molecule's behavior. For professionals in the fragrance and drug

development industries, such computational studies can accelerate the design and discovery

process by enabling a rational, molecule-level approach to predicting properties and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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